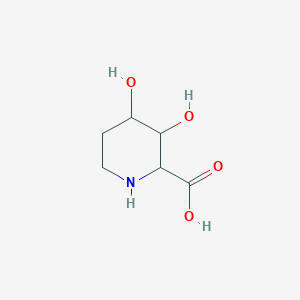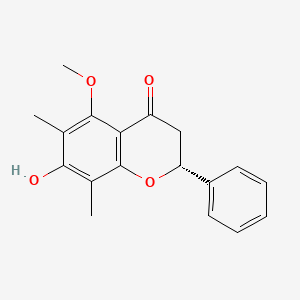
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-6, 8-Di-c-methylpinocembrin 5-methyl ether, also known as 7-hydroxy-5-methoxy-6, 8-dimethylflavanone or 7-HMDMF CPD, belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is considered to be a flavonoid lipid molecule (+)-6, 8-Di-c-methylpinocembrin 5-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether can be found in fruits. This makes (+)-6, 8-di-c-methylpinocembrin 5-methyl ether a potential biomarker for the consumption of this food product.
Scientific Research Applications
Isolation and Structural Analysis
- Isolation from Natural Sources : The compound has been isolated from natural sources like Uvaria rufa, as demonstrated in studies like that by Chantrapromma et al. (1989). They focused on extracting and determining the crystal structures of compounds including this benzopyran derivative (Chantrapromma et al., 1989).
Chemical Synthesis and Modification
- Synthesis of Derivatives : The synthesis of various derivatives of this compound has been studied. For instance, Emregül and Hayvalı (2006) synthesized a Schiff base compound incorporating a benzopyran derivative and studied its effect on steel corrosion (Emregül & Hayvalı, 2006).
- Anticonvulsant and Sedative-Hypnotic Activities : Arnoldi et al. (1990) synthesized alkylimino derivatives of benzopyrans, including this compound, and evaluated their anticonvulsant activity (Arnoldi et al., 1990).
Biological and Pharmacological Applications
- Antimicrobial Activity : Mulwad and Hegde (2009) explored the antimicrobial properties of derivatives of benzopyrans, suggesting potential biological applications of these compounds (Mulwad & Hegde, 2009).
- Cytotoxicity and Potential Anticancer Properties : Nagai et al. (2018) researched the structure-cytotoxicity relationship of pyrano[4,3-b]chromones, which includes derivatives of benzopyrans, indicating their potential as anticancer drugs (Nagai et al., 2018).
Crystallography and Physical Chemistry
- Crystal Structure Analysis : Studies like Shoja (1994) have analyzed the crystal structure of benzopyran derivatives, contributing to the understanding of their physical and chemical properties (Shoja, 1994).
- Quantitative Structure–Activity Relationship (QSAR) Analysis : The QSAR analysis of benzopyrans, as conducted by Nagai et al. (2018), provides insights into their cytotoxicity and potential as anticancer agents (Nagai et al., 2018).
properties
CAS RN |
83247-72-7 |
|---|---|
Product Name |
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)- |
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2R)-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O4/c1-10-16(20)11(2)18-15(17(10)21-3)13(19)9-14(22-18)12-7-5-4-6-8-12/h4-8,14,20H,9H2,1-3H3/t14-/m1/s1 |
InChI Key |
QKZDDOUPWXQRIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O |
melting_point |
207-209°C |
physical_description |
Solid |
synonyms |
7-HMDMF cpd 7-hydroxy-5-methoxy-6,8-dimethylflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone](/img/structure/B1254844.png)
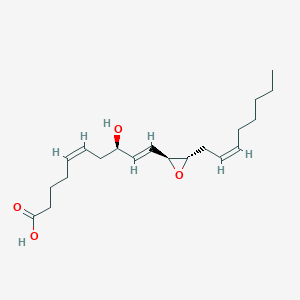
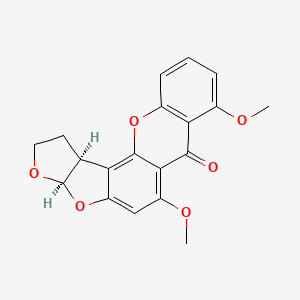
![6-(1-hydroxyethyl)-3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254850.png)

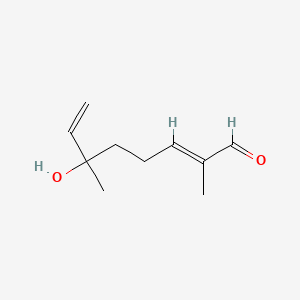
![2-[(3S,6S,9S,12S,15S,20R,23S,26S,29S)-15-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-12-[(2S)-butan-2-yl]-20-carbamoyl-23-[3-(diaminomethylideneamino)propyl]-3,29-dimethyl-6,9-bis(2-methylpropyl)-2,5,8,11,14,22,25,28-octaoxo-18-thia-1,4,7,10,13,21,24,27-octazabicyclo[27.3.0]dotriacontan-26-yl]acetic acid](/img/structure/B1254854.png)
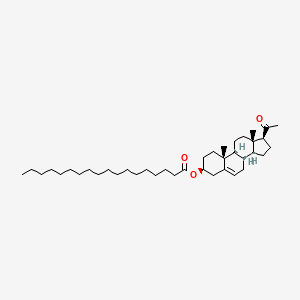
![[(1S,2R,3R,4R,5S,6S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1254857.png)
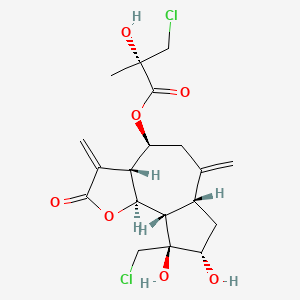
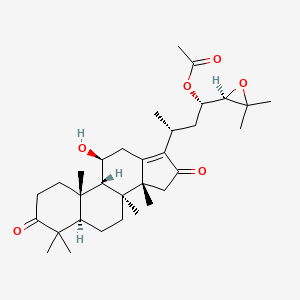
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B1254861.png)
![(2E,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid](/img/structure/B1254862.png)
